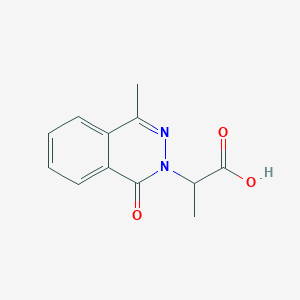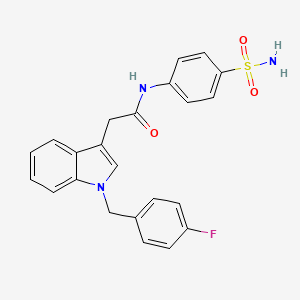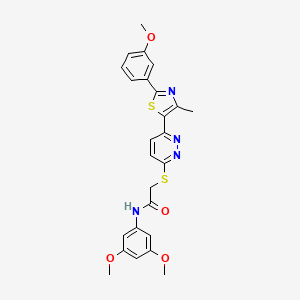
(2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a bromo group, a methoxy group, a thiophenyl group, and a piperidinyl group. These groups could potentially contribute to the compound’s reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate bromo, methoxy, thiophenyl, and piperidinyl precursors .Molecular Structure Analysis
The compound’s structure is likely to be influenced by the presence of the bromo, methoxy, thiophenyl, and piperidinyl groups. These groups could potentially affect the compound’s conformation, stability, and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the bromo, methoxy, thiophenyl, and piperidinyl groups. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the bromo, methoxy, thiophenyl, and piperidinyl groups. These groups could potentially affect the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Neuroprotective Activities
A study on aryloxyethylamine derivatives, which share structural similarities with the chemical , revealed their potential neuroprotective effects. These compounds demonstrated significant protection against glutamate-induced cell death in PC12 cells and showed promise as neuroprotective agents for the development of new anti-ischemic stroke agents (Zhong et al., 2020).
Kinetics and Mechanistic Studies
Research on the kinetics of piperidino-debromination in related thiophene compounds highlights the application of such chemicals in understanding reaction mechanisms and the Hammett relationship, which can be essential in designing and synthesizing new chemical entities with desired properties (Spinelli, Consiglio, & Corrao, 1972).
G Protein-Coupled Receptor (GPR) Antagonists
The discovery of small molecule antagonists for G protein-coupled receptors (GPRs) showcases the relevance of such chemical compounds in therapeutic agent development. These findings suggest the potential for structurally similar compounds to serve as templates for designing new drugs targeting GPRs (Romero et al., 2012).
Molecular Docking and DFT Calculations
Another study focused on the synthesis, quantification, and molecular docking of a compound with a similar structure, indicating its potential antiviral activity and pharmacokinetic behavior. Such research underscores the value of these compounds in drug discovery and development processes (FathimaShahana & Yardily, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-21-13-2-3-16(18)15(10-13)17(20)19-7-4-12(5-8-19)22-14-6-9-23-11-14/h2-3,6,9-12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRITZMYEIJWVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2816810.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2816812.png)


![N-(4-acetylphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2816816.png)
![1-(2-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2816817.png)

![N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide](/img/structure/B2816821.png)



![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2816826.png)
![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

